molecular formula C27H34F2O7 B1670567 Difluprednate CAS No. 23674-86-4

Difluprednate

Cat. No.: B1670567
CAS No.: 23674-86-4
M. Wt: 508.5 g/mol
InChI Key: WYQPLTPSGFELIB-JTQPXKBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difluprednate is a topical corticosteroid used primarily for the treatment of inflammation and pain associated with ocular surgery. It is a butyrate ester of 6(α), 9(α)-difluoroprednisolone acetate. This compound is known for its potent anti-inflammatory properties and is marketed under the brand name Durezol .

Mechanism of Action

Target of Action

Difluprednate is a corticosteroid, and its primary targets are the glucocorticoid receptors present in various cells . These receptors play a crucial role in regulating the immune response and inflammation in the body .

Mode of Action

This compound acts by inhibiting the inflammatory responses, including edema, capillary dilation, leukocyte migration, and scar formation . It penetrates cells readily to induce the production of lipocortins, proteins that modulate the activity of prostaglandins and leukotrienes . Corticosteroids like this compound are thought to act by inducing phospholipase A2 inhibitory proteins, also known as lipocortins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the inflammatory response pathway. By inducing lipocortins, this compound inhibits the action of phospholipase A2, an enzyme that plays a key role in the synthesis of prostaglandins and leukotrienes . These molecules are potent mediators of inflammation, and their inhibition leads to a reduction in inflammation and associated symptoms .

Pharmacokinetics

This compound undergoes deacetylation to form an active metabolite, DFB . After administration of 0.05% this compound ophthalmic suspension, the maximum concentration of DFB in the aqueous humor was 31.062 ng/mL, and the time to reach this maximum concentration was 1.0 hour . Thereafter, DFB concentrations in the aqueous humor decreased with time to reach 2.872 ng/mL 4 hours post instillation . The area under the curve (AUC) from 0 to 4 hours was 62.9 ng·h/mL . Systemic exposure to the active metabolite is negligible with ocular administration .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain associated with ocular surgery . By inhibiting the inflammatory response, this compound can help relieve symptoms of ocular inflammation, such as redness, swelling, and discomfort .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications can affect the absorption and effectiveness of this compound . If used with other topical ophthalmic drugs, administration should be separated by 10 minutes . Additionally, the presence of active viral, fungal, or mycobacterial ocular infections can contraindicate the use of this compound .

Biochemical Analysis

Biochemical Properties

Difluprednate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomoleculesThese proteins inhibit the release of arachidonic acid, a precursor for potent mediators of inflammation such as prostaglandins and leukotrienes . This compound is rapidly deacetylated in the aqueous humor to its active metabolite, difluoroprednisolone butyrate, which further interacts with endogenous tissue esterases to form hydroxyfluoroprednisolone butyrate .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound induces the production of lipocortins, which modulate the activity of prostaglandins and leukotrienes, thereby reducing inflammation . Additionally, it affects gene expression by inhibiting the transcription of pro-inflammatory genes and promoting the expression of anti-inflammatory genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound penetrates cells readily and induces the production of lipocortins, which inhibit phospholipase A2 . This inhibition prevents the release of arachidonic acid, thereby reducing the synthesis of inflammatory mediators. This compound also modulates gene expression by binding to glucocorticoid receptors, which then translocate to the nucleus and regulate the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is rapidly deacetylated in the aqueous humor to its active metabolite, difluoroprednisolone butyrate, which is further metabolized to hydroxyfluoroprednisolone butyrate . The stability and degradation of this compound are influenced by the presence of tissue esterases. Long-term use of this compound has been associated with increased intraocular pressure and the development of cataracts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound inhibits uveitis in a dose-dependent manner, with higher doses showing greater anti-inflammatory activity . High doses of this compound can lead to adverse effects such as increased intraocular pressure and optic nerve damage . The threshold effects and toxicities observed in animal models highlight the importance of careful dosage management.

Metabolic Pathways

This compound undergoes metabolic transformations in the body. It is rapidly deacetylated in the aqueous humor to difluoroprednisolone butyrate, which is further metabolized by endogenous tissue esterases to hydroxyfluoroprednisolone butyrate . These metabolic pathways limit systemic exposure to the active compound and reduce the risk of systemic side effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It penetrates the corneal epithelium rapidly and effectively, ensuring low systemic absorption . This compound’s distribution within ocular tissues is facilitated by its lipophilic nature, allowing it to reach target sites efficiently .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is known to localize within the cytoplasm and nucleus of target cells, where it binds to glucocorticoid receptors . This localization is essential for its ability to modulate gene expression and inhibit inflammatory pathways. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

The synthesis of difluprednate involves several steps starting from prednisolone acetate. The preparation method includes:

    Enolization Esterification and 6-Electrophilic Fluorination: Prednisolone acetate undergoes enolization esterification followed by 6-electrophilic fluorination to yield an intermediate compound.

    9,11 Elimination: The intermediate compound is subjected to 9,11 elimination to form another intermediate.

    9,11 Double Bond Bromine Hydroxylation, Epoxidation, and 21-bit Hydrolysis: This intermediate undergoes bromine hydroxylation, epoxidation, and hydrolysis to form another intermediate.

    9,11 Epoxyfluoro Ring Opening: The final step involves the ring opening of the epoxyfluoro intermediate to produce this compound.

Industrial production methods focus on optimizing these steps to ensure high yield, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Difluprednate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: this compound can undergo substitution reactions, particularly involving its fluorine atoms. Common reagents used in these reactions include bromine, hydroxylating agents, and epoxidizing agents.

Scientific Research Applications

Difluprednate has several scientific research applications:

Comparison with Similar Compounds

Difluprednate is compared with other corticosteroids such as prednisolone acetate. While both compounds are used to treat ocular inflammation, this compound has additional fluorine atoms at positions 6 and 9, a butyrate group at position 17, and an acetate group at position 21. These modifications enhance its potency, tissue penetration, and anti-inflammatory activity compared to prednisolone acetate .

Similar compounds include:

  • Prednisolone Acetate
  • Betamethasone
  • Dexamethasone

This compound’s unique structural modifications make it a more potent and effective corticosteroid for ocular applications .

Properties

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3/t17-,18-,20-,21-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQPLTPSGFELIB-JTQPXKBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34F2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046773
Record name Difluprednate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Difluprednate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015676
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins (lipocortins). It is postulated that these proteins control the biosynthesis of potent mediators of infammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2.
Record name Difluprednate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06781
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

23674-86-4
Record name Epitopic
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23674-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difluprednate [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023674864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difluprednate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06781
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Difluprednate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluprednate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.636
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIFLUPREDNATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8A06QG2QE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Difluprednate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015676
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

191-194
Record name Difluprednate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06781
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Difluprednate
Reactant of Route 2
Reactant of Route 2
Difluprednate
Reactant of Route 3
Difluprednate
Reactant of Route 4
Difluprednate
Reactant of Route 5
Reactant of Route 5
Difluprednate
Reactant of Route 6
Reactant of Route 6
Difluprednate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.